molecular formula C27H23N5O2S B14145837 N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide CAS No. 354991-48-3

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide

Cat. No.: B14145837
CAS No.: 354991-48-3
M. Wt: 481.6 g/mol
InChI Key: AWRWMJBMYAXXPR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a hydroxy group, a dimethylamino group, and a benzothiazolyl diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation followed by cyclization.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution.

    Diazotization and Coupling: The benzothiazolyl diazenyl group is introduced through diazotization of an amine followed by coupling with the naphthalene derivative.

    Dimethylamino Substitution: The dimethylamino group is introduced through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the diazenyl group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene and benzothiazole derivatives.

Scientific Research Applications

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the diazenyl group can participate in electron transfer reactions, while the hydroxy and dimethylamino groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1-hydroxy-N-phenyl-1,3-dihydro-2,1-benzoxaborole-5-carboxamide: Shares structural similarities but differs in the core structure and functional groups.

    Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities.

    Indole Derivatives: Compounds with an indole nucleus, known for their wide range of biological activities.

Uniqueness

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide is unique due to its combination of functional groups and the presence of both naphthalene and benzothiazole rings. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

CAS No.

354991-48-3

Molecular Formula

C27H23N5O2S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C27H23N5O2S/c1-16-28-22-13-12-17(14-25(22)35-16)30-31-23-15-20(26(33)19-9-5-4-8-18(19)23)27(34)29-21-10-6-7-11-24(21)32(2)3/h4-15,33H,1-3H3,(H,29,34)

InChI Key

AWRWMJBMYAXXPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)NC5=CC=CC=C5N(C)C

Origin of Product

United States

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